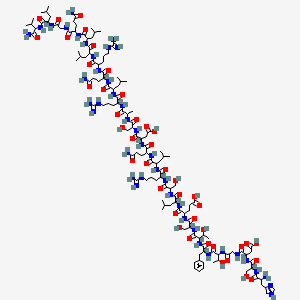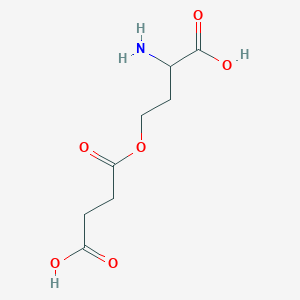![molecular formula C22H30ClN3O3S2 B13384952 Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B13384952.png)
Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FTI 277 hydrochloride is a potent and selective inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound is particularly effective in inhibiting the farnesylation of Ras proteins, which play a crucial role in cell signaling pathways related to cancer and other diseases .
準備方法
Synthetic Routes and Reaction Conditions
FTI 277 hydrochloride can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions.
Industrial Production Methods
Industrial production of FTI 277 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The compound is then purified using techniques like crystallization or chromatography .
化学反応の分析
Types of Reactions
FTI 277 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving FTI 277 hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from the reactions of FTI 277 hydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
科学的研究の応用
FTI 277 hydrochloride has a wide range of applications in scientific research:
作用機序
FTI 277 hydrochloride exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the addition of a farnesyl group to the Ras protein. This inhibition prevents the proper localization and function of Ras proteins, thereby disrupting cell signaling pathways that promote cancer cell growth and survival . The compound specifically targets the Ras/ERK and Ras/mTOR pathways, leading to apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
FTI 276: Another farnesyltransferase inhibitor with similar biological activity.
R115,777: A farnesyltransferase inhibitor currently in clinical trials for cancer treatment.
Uniqueness
FTI 277 hydrochloride is unique due to its high potency and selectivity for farnesyltransferase. It effectively inhibits both H-Ras and K-Ras signaling, making it a valuable tool in cancer research and potential therapeutic applications .
特性
分子式 |
C22H30ClN3O3S2 |
|---|---|
分子量 |
484.1 g/mol |
IUPAC名 |
methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride |
InChI |
InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H |
InChIキー |
PIAFFJUUNXEDEW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


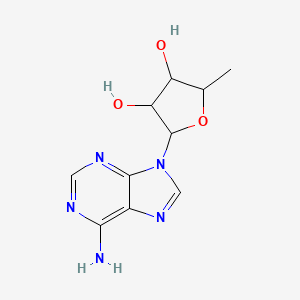
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13384875.png)
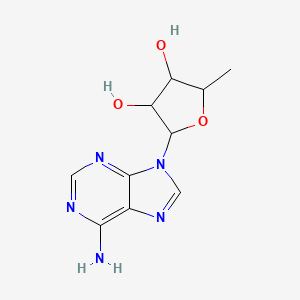
![(3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B13384885.png)
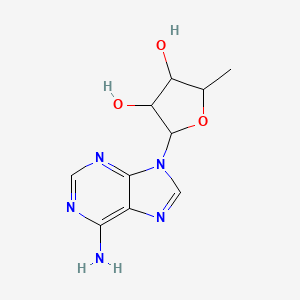
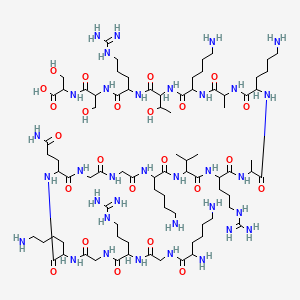
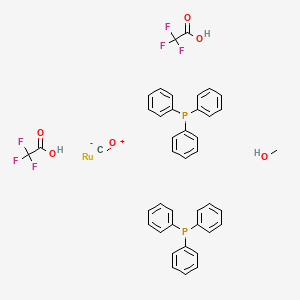
![(Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethenimidamide](/img/structure/B13384911.png)
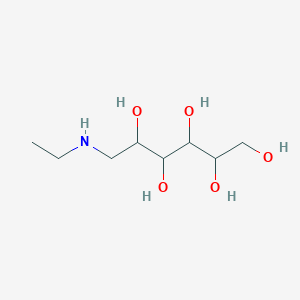
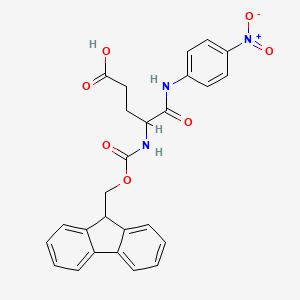
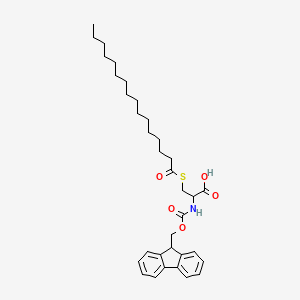
![Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-](/img/structure/B13384924.png)
